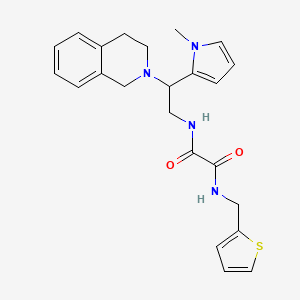![molecular formula C16H12N6O B2472266 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 1081125-60-1](/img/structure/B2472266.png)
2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” is a complex organic compound that contains several heterocyclic moieties, including a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring . These types of compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of 1,2,3-triazole derivatives can be achieved using various methods such as the Huisgen cycloaddition, which is a [3+2] cycloaddition reaction between an azide and an alkyne . The synthesis of 1,3,4-oxadiazole derivatives can also be achieved through several methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1,3,4-oxadiazole ring is a five-membered heterocycle containing three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would largely depend on the specific conditions and reagents used. For instance, 1,2,3-triazole derivatives can undergo various reactions such as N-alkylation, N-arylation, and S-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Heterocyclic Derivatives : A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds related to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, have been synthesized. These compounds were characterized using IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimicrobial Activities : Research on similar compounds has demonstrated good or moderate antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Chemical Reactions and Properties
Synthesis of Bicyclic and Monocyclic Derivatives : Studies have shown the successful synthesis of various bicyclic 1,2,4-triazolo and 1,3,4-thiadiazole derivatives from compounds structurally related to this compound, providing insights into the chemical reactivity and potential applications of these heterocyclic systems (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Synthesis of Oxadiazole Derivatives : Further research has been conducted on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating the versatility of these compounds in generating various derivatives with potential biological activities (Redda & Gangapuram, 2007).
Applications in Catalysis and Coordination Chemistry
Catalysis and Complex Formation : Studies on substituted 1,2,3-triazoles and their use in forming palladium(II) complexes highlight the potential application of similar compounds in catalysis and coordination chemistry, offering a pathway for green chemistry solutions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Synthesis of Coordination Polymers : The synthesis and characterization of coordination polymers based on new ligands structurally similar to this compound, and their emission properties, have been studied. This research contributes to the understanding of the use of such compounds in developing new materials with specific properties (Jin, You, & Ma, 2019).
Mecanismo De Acción
Target of Action
It’s known that similar compounds with a triazole moiety can interact with various targets . For instance, some triazole derivatives have been found to interact with β-tubulin .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit tubulin polymerization .
Pharmacokinetics
It’s known that similar compounds with a triazole moiety have shown various biological activities , suggesting that they have favorable ADME properties.
Result of Action
Similar compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
The future directions for “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” could involve further exploration of its biological activities and potential applications in medicine. For instance, there is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis of new 1,2,3-triazole and 1,3,4-oxadiazole derivatives could be explored to develop more effective and potent drugs .
Propiedades
IUPAC Name |
2-(5-methyl-1-phenyltriazol-4-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-11-14(18-21-22(11)12-7-3-2-4-8-12)16-20-19-15(23-16)13-9-5-6-10-17-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAZOGMATUNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)
![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)


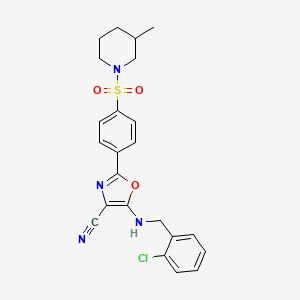
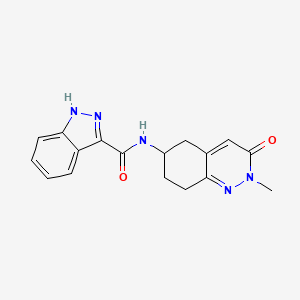
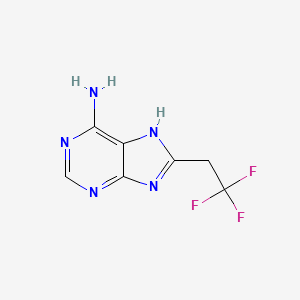
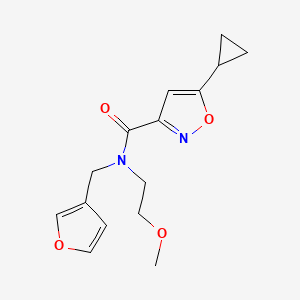
![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)

